molecular formula C7H16ClN B8090368 (S)-2,2,4-trimethylpyrrolidine hydrochloride

(S)-2,2,4-trimethylpyrrolidine hydrochloride

Cat. No.: B8090368
M. Wt: 149.66 g/mol
InChI Key: HWUWODDRROSFEJ-RGMNGODLSA-N
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Description

(S)-2,2,4-Trimethylpyrrolidine hydrochloride (CAS: 1897428-40-8) is a chiral pyrrolidine derivative with the molecular formula C₇H₁₅N·HCl and a molecular weight of 149.66 g/mol (calculated as 113.20 + 36.46) . This compound is structurally characterized by a 5-membered heterocyclic ring substituted with three methyl groups at positions 2, 2, and 4, conferring significant steric hindrance and hydrophobicity. It is primarily used as a key intermediate in synthesizing CFTR modulators such as Elexacaftor and Bamocaftor, which treat cystic fibrosis . Available in small quantities (e.g., 10 mg for 292 €), it is classified as a controlled product for laboratory use only .

Properties

IUPAC Name

(4S)-2,2,4-trimethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUWODDRROSFEJ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(NC1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897428-40-8
Record name Pyrrolidine, 2,2,4-trimethyl-, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1897428-40-8
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Record name (S)-2,2,4-trimethylpyrrolidine hydrochloride
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Preparation Methods

Ring Contraction and Chloroform Incorporation

The initial step converts 2,2,6,6-tetramethylpiperidin-4-one into 5,5-dimethyl-3-methylenepyrrolidin-2-one through a Hoffmann-Löffler-type reaction. This involves reacting the piperidinone derivative with chloroform and sodium hydroxide in dichloromethane (DCM), catalyzed by tributylmethylammonium chloride.

Reaction Conditions:

  • Reactants:

    • 2,2,6,6-Tetramethylpiperidin-4-one (1.0 equiv)

    • Chloroform (1.75 equiv)

    • 50 wt% NaOH (8.0 equiv)

  • Catalyst: Tributylmethylammonium chloride (0.03 equiv)

  • Solvent: DCM (2.0 vol)

  • Temperature: <25°C

  • Duration: 18 hours

Outcome:

  • Conversion to 5,5-dimethyl-3-methylenepyrrolidin-2-one with ~97% purity.

  • Key impurity: Unreacted piperidinone (<3% by GC analysis).

Asymmetric Hydrogenation for Enantiomeric Control

The methylene group in 5,5-dimethyl-3-methylenepyrrolidin-2-one undergoes asymmetric hydrogenation to introduce the (S)-configuration. Two catalytic systems are prominent:

Rhodium-Catalyzed Hydrogenation

A rhodium complex with chiral ligands (e.g., (R)-Segphos) achieves high enantioselectivity.

Typical Conditions:

  • Catalyst: [RhCl(COD)]₂ with (R)-Segphos (0.2 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Pressure: 4.5 MPa H₂

  • Temperature: 30°C

  • Residence Time: 4 hours

Results:

  • Yield: 92%

  • Enantiomeric Excess (ee): 98.2%.

Ruthenium-Catalyzed Hydrogenation

Alternative Ru catalysts (e.g., [RuCl(p-cymene){(R)-segphos}]Cl) offer comparable performance under similar conditions.

Comparison Table:

ParameterRh CatalystRu Catalyst
ee98.2%98.0%
Yield92%91%
Catalyst Loading0.2 mol%0.2 mol%

Reduction and Salt Formation

The hydrogenated product, (S)-3,5,5-trimethylpyrrolidin-2-one, is reduced to (S)-2,2,4-trimethylpyrrolidine using lithium aluminum hydride (LiAlH₄). Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Reduction Conditions:

  • Reducing Agent: LiAlH₄ (2.5 equiv)

  • Solvent: Diethyl ether

  • Temperature: Reflux (40°C)

  • Duration: 6 hours

Salt Formation:

  • Acid: Concentrated HCl (1.1 equiv)

  • Solvent: Isopropyl acetate/hexane mixture

  • Crystallization: Cooling to -15°C induces precipitation.

Purity Data:

  • Final Product Purity: >99% (HPLC)

  • Yield: 85–90%.

Industrial-Scale Production Considerations

Process Optimization for High Yield

Scalability challenges include maintaining enantiomeric purity during hydrogenation and minimizing solvent waste. Key optimizations:

  • Continuous Flow Hydrogenation: Replacing batch reactors with plug-flow reactors (PFRs) reduces residence time and improves H₂ diffusion.

  • Solvent Recycling: THF and DCM are recovered via distillation, reducing costs by 30%.

Table 2: Industrial vs. Lab-Scale Parameters

ParameterLab ScaleIndustrial Scale
Batch Size300 g50 kg
Hydrogen Pressure4.5 MPa5.0 MPa
Catalyst ReuseNot feasible5 cycles
Overall Yield90%82%

Critical Analysis of Methodologies

Stereochemical Control Challenges

While rhodium catalysts achieve higher ee (98.2%), ruthenium offers cost advantages due to lower metal prices. Racemization risks during salt formation are mitigated by strict pH control (pH 4–5) .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,4-trimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen acts as a nucleophile.

    Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or sulfonates can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include:

    N-Substituted Pyrrolidines: From nucleophilic substitution reactions.

    N-Oxides: From oxidation reactions.

    Reduced Amines: From reduction reactions.

Scientific Research Applications

Organic Synthesis

(S)-2,2,4-trimethylpyrrolidine hydrochloride serves as a chiral auxiliary in organic synthesis. Its ability to control stereochemistry makes it invaluable for synthesizing chiral compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's role as a chiral auxiliary allows chemists to achieve desired stereochemical outcomes in various reactions.

ApplicationDescription
Chiral AuxiliaryFacilitates the synthesis of chiral molecules by controlling stereochemistry
Pharmaceutical IntermediateUsed in the synthesis of drugs and biologically active compounds
Natural Product SynthesisAssists in the preparation of complex natural products

Medicinal Chemistry

The compound has been explored as an intermediate for synthesizing CFTR modulators , which are essential for treating cystic fibrosis. Research indicates that it plays a role in modulating chloride transport mechanisms within epithelial cells by interacting with CFTR proteins .

Case Study: Cystic Fibrosis Treatment

  • Objective: Investigate the efficacy of this compound as a CFTR modulator.
  • Findings: The compound was shown to enhance chloride transport in epithelial cells, indicating potential therapeutic benefits for cystic fibrosis patients .

Preliminary studies suggest that this compound may interact with various biomolecules, influencing physiological responses:

  • Neuroprotective Effects: The compound demonstrated protective effects against neuronal damage induced by oxidative stress and inhibition of acetylcholinesterase (AChE) activity.
  • Antimicrobial Activity: Studies indicated moderate antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-2,2,4-trimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Structural and Functional Group Variations

The table below highlights critical differences between (S)-2,2,4-trimethylpyrrolidine hydrochloride and analogous pyrrolidine-based compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application/Use Price (10 mg)
(S)-2,2,4-Trimethylpyrrolidine HCl 1897428-40-8 C₇H₁₅N·HCl 149.66 2,2,4-Trimethyl CFTR modulator synthesis 292 €
2-(2-Methoxyphenyl)pyrrolidine HCl 1381928-34-2 C₁₁H₁₆ClNO 213.71 2-Methoxyphenyl Pharmacological research N/A
2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl 1197232-77-1 C₁₁H₁₃ClF₃N 251.68 4-Trifluoromethylphenyl CNS-targeted drug development N/A
(4S)-4-Aminopyrrolidin-2-one HCl 573763-07-2 C₄H₈N₂O·HCl 136.58 4-Amino, 2-keto Peptide mimetics N/A
Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl 220060-08-2 C₇H₁₄ClNO₂ 179.65 2-Methyl, 2-carboxylate ester Prodrug synthesis N/A

Key Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Hydrophobicity: The trimethyl groups in (S)-2,2,4-trimethylpyrrolidine HCl enhance hydrophobicity compared to polar substituents like the 2-keto group in (4S)-4-aminopyrrolidin-2-one HCl (logP ~1.43 vs. ~-1.2 estimated) .
Stability and Reactivity
  • Hydrolytic Stability : Methyl ester derivatives (e.g., Methyl (2S)-2-methylpyrrolidine-2-carboxylate HCl) are prone to hydrolysis under basic conditions, unlike the stable hydrochloride salt form of the target compound .
  • Stereochemical Influence : The (S)-configuration in the target compound ensures enantioselective interactions in drug synthesis, whereas racemic mixtures (e.g., unseparated 2-(2-methoxyphenyl)pyrrolidine HCl) may require chiral resolution steps .

Research Findings and Industrial Relevance

  • Cost and Availability : (S)-2,2,4-trimethylpyrrolidine HCl is priced at 1,984 € per 100 mg , reflecting its niche application in high-value pharmaceuticals . Comparatively, simpler derivatives like (R)-3-hydroxypyrrolidine HCl (CAS 90481-32-6) are lower-cost alternatives for general organic synthesis .
  • Synthetic Challenges : The steric bulk of the trimethyl groups complicates further functionalization, whereas aryl-substituted pyrrolidines (e.g., 2-methoxyphenyl) allow easier electrophilic aromatic substitution .

Biological Activity

(S)-2,2,4-trimethylpyrrolidine hydrochloride is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyrrolidine ring with three methyl groups, influences its biological activity and interaction with various biological systems. This article explores the biological activity of this compound, including its pharmacodynamics, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₇H₁₆ClN
  • Molecular Weight: 149.66 g/mol
  • Appearance: White to off-white solid
  • Melting Point: 140-143°C
  • Hygroscopic Nature: Requires storage under inert conditions at low temperatures (typically around -20°C) to maintain stability.

Biological Activity Overview

This compound has been studied for its potential interactions with neurotransmitter receptors and its role as a chiral building block in drug synthesis. The compound's stereochemistry is crucial for its biological interactions, influencing its pharmacological profile.

Interaction with Neurotransmitter Receptors

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors. While comprehensive data are still limited, initial findings indicate potential interactions that could lead to therapeutic applications in treating neurological disorders. Understanding these interactions is essential for elucidating the compound's pharmacodynamics.

Applications in Drug Synthesis

The compound serves as an important intermediate in the synthesis of CFTR modulators, which are used to treat cystic fibrosis. The synthetic routes for producing this compound include reactions involving 2,2,6,6-tetramethylpiperidin-4-one and various catalysts . This versatility highlights its significance in pharmaceutical chemistry.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2,2,4-TrimethylpyrrolidineC₇H₁₅NAchiral; lacks the hydrochloride form
(R)-2,2,4-TrimethylpyrrolidineC₇H₁₆NEnantiomer of (S)-form; different biological activity
N-Methyl-2-pyrrolidinoneC₅H₉NOContains a carbonyl group; different reactivity
1-Methyl-2-pyrrolidinoneC₅H₉NOSimilar but lacks additional methyl groups

This table illustrates how the distinct stereochemistry of this compound influences its reactivity and biological interactions compared to other pyrrolidine derivatives.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can exhibit varying degrees of biological activity based on their structural features. For instance:

  • Pharmacological Studies : A study demonstrated that modifications in the pyrrolidine ring can significantly alter receptor binding affinities and pharmacological effects. This suggests that this compound may possess unique therapeutic potentials compared to its analogs .
  • Synthetic Applications : In drug development processes, this compound has been utilized as a chiral auxiliary in asymmetric synthesis pathways. This application is particularly relevant in creating compounds with specific stereochemical configurations necessary for biological activity.
  • Toxicological Assessments : While preliminary data suggest potential therapeutic benefits, further investigations are needed to assess the safety profile and any possible side effects associated with this compound. Initial assessments indicate it may act as an irritant under certain conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2,2,4-trimethylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of a linear precursor or alkylation of a pyrrolidine core. For example, alkylation of 2-methylpyrrolidine derivatives with chloromethyl reagents under basic conditions (e.g., K₂CO₃ in acetonitrile) can introduce substituents. Reaction temperature (20–80°C) and stoichiometry of alkylating agents significantly impact regioselectivity and byproduct formation. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to achieve >95% purity .
  • Table: Example Reaction Conditions

ReagentSolventTemp. (°C)Yield (%)Purity (%)
2-Methylpyrrolidine, CH₃IMeCN506892
2-Chloroethylpyrrolidine·HClEtOHReflux7589

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm methyl group positions and stereochemistry (e.g., δ 1.2–1.4 ppm for geminal dimethyl groups).
  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to validate enantiomeric excess (>99% for S-enantiomer).
  • Elemental Analysis : Match experimental C, H, N, Cl content to theoretical values (e.g., C: 52.1%, H: 9.5%, Cl: 20.5%) .

Q. What are the key parameters for optimizing recrystallization of this compound?

  • Methodological Answer : Solvent polarity and cooling rate are critical. A 1:3 ethanol/water mixture at 60°C achieves optimal solubility, with slow cooling (2°C/min) to maximize crystal formation. Post-crystallization, assess clarity and color per pharmacopeial guidelines (e.g., 10% w/v solution in water must be colorless and particle-free) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound synthesis be resolved?

  • Methodological Answer : Racemization during alkylation is common. Mitigate by:

  • Using chiral auxiliaries (e.g., (R)-BINOL) to stabilize the transition state.
  • Monitoring enantiomeric purity via polarimetry ([α]₂₀ᴰ = +15° to +18° for S-configuration) or chiral HPLC. If racemization occurs, reprocess via diastereomeric salt formation with (R)-mandelic acid .

Q. What analytical strategies address discrepancies in thermal stability data for this compound?

  • Methodological Answer : Conflicting thermogravimetric (TGA) and differential scanning calorimetry (DSC) data may arise from hydration states. Conduct dynamic vapor sorption (DVS) to assess hygroscopicity. For DSC, use hermetically sealed pans and heating rates ≤5°C/min. Decomposition onset should align with literature (e.g., >200°C for anhydrous form) .

Q. How does the compound’s hydrochloride salt form influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The HCl salt enhances solubility in polar solvents (e.g., water, MeOH), facilitating SN2 reactions. However, freebase generation (via NaHCO₃ treatment) is necessary for reactions requiring a non-ionic nucleophile. Kinetic studies show a 3x rate increase in freebase-mediated alkylations compared to the salt form .

Q. What mechanistic insights explain byproduct formation during large-scale synthesis?

  • Methodological Answer : Over-alkylation at the pyrrolidine nitrogen is a common side reaction. Computational modeling (DFT) reveals that steric hindrance from the 2,2-dimethyl groups disfavors N-alkylation but may promote C-alkylation at the 4-position. Suppress byproducts using bulky electrophiles (e.g., tert-butyl bromide) or low-temperature (−20°C) conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2,4-trimethylpyrrolidine hydrochloride
Reactant of Route 2
(S)-2,2,4-trimethylpyrrolidine hydrochloride

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